2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol: is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring This particular compound features a dioxolane ring substituted with an ethyl group, a 3-methylbutyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. One common method is the acid-catalyzed cyclization of 2-ethyl-2-(3-methylbutyl)-1,3-propanediol with formaldehyde. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which acts as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary alcohol group in [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the dioxolane ring to form diols. Sodium borohydride (NaBH4) is a common reducing agent used for this purpose.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids to form esters. Acid chlorides and anhydrides are typical reagents used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: Carboxylic acids, acid chlorides, anhydrides
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Diols
Substitution: Esters
Scientific Research Applications
Chemistry: In chemistry, [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its dioxolane ring is a common motif in many natural products and pharmaceuticals, making it a useful scaffold for drug design.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the dioxolane ring can enhance the stability and bioavailability of drug molecules.
Industry: Industrially, [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can enhance the binding affinity of the compound to its target, improving its efficacy. The exact pathways involved would depend on the specific biological system and the nature of the target molecule .
Comparison with Similar Compounds
- [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol
- 2-methyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol
- 2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]ethanol
Comparison: Compared to similar compounds, [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol is unique due to the presence of both an ethyl group and a 3-methylbutyl group on the dioxolane ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other dioxolane derivatives. The presence of the methanol group also adds to its versatility in chemical reactions .
Properties
CAS No. |
5694-83-7 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H22O3/c1-4-11(6-5-9(2)3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
HNGJBTVYNSPFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CO)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.